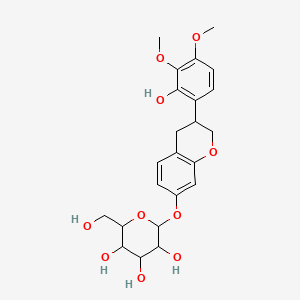

Isomucronulatol 7-O-glucoside

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-[[3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHOGLPTLQBGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Unveiling of Isomucronulatol 7-O-glucoside Biosynthesis in Astragalus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Isomucronulatol (B1581719) 7-O-glucoside, a significant isoflavonoid (B1168493) found in Astragalus species. Drawing upon current scientific literature, this document outlines the enzymatic steps, precursor molecules, and key regulatory points in the synthesis of this compound. Detailed experimental methodologies and available quantitative data are presented to facilitate further research and application in drug discovery and development.

Introduction to Isomucronulatol 7-O-glucoside

This compound is a bioactive isoflavonoid isolated from the roots of Astragalus membranaceus, a plant with a long history of use in traditional medicine.[1][2][3] Its chemical structure is 7,2′-Dihydroxy-3′,4′-dimethoxyisoflavan 7-O-β-D-glucoside.[1] Isoflavonoids, as a class of plant secondary metabolites, are of great interest to the pharmaceutical industry due to their wide range of biological activities. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel derivatives with enhanced therapeutic properties.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the isoflavonoid-specific branch. The pathway can be broadly divided into three key stages:

-

Formation of the Isoflavone (B191592) Backbone: Synthesis of the core isoflavone structure from L-phenylalanine.

-

Modification of the Isoflavone Aglycone: A series of hydroxylation and methylation reactions on the isoflavone B-ring to form the isomucronulatol aglycone.

-

Glycosylation: The final attachment of a glucose moiety to the 7-hydroxyl group.

The proposed biosynthetic pathway, based on current research in Astragalus and related legume species, is detailed below.

Stage 1: Formation of the Isoflavone Backbone

The initial steps of the pathway are shared with the biosynthesis of other flavonoids and are well-characterized.[4]

-

L-Phenylalanine to p-Coumaroyl-CoA: The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) to yield p-coumaric acid. Finally, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.[4][5]

-

Formation of the Chalcone (B49325) Skeleton: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.[6] In concert with Chalcone Reductase (CHR) , this reaction can also lead to the formation of isoliquiritigenin.[5]

-

Isomerization to the Flavanone (B1672756): Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into the corresponding flavanone, naringenin.[6][7]

-

Conversion to the Isoflavone Backbone: The key branching point from the general flavonoid pathway is the conversion of the flavanone to a 2-hydroxyisoflavanone (B8725905) by Isoflavone Synthase (IFS) , a cytochrome P450 enzyme.[8] Subsequent dehydration by 2-Hydroxyisoflavanone Dehydratase (HID) yields the foundational isoflavone, daidzein (B1669772).[8]

Stage 2: Biosynthesis of the Isomucronulatol Aglycone

The formation of the isomucronulatol aglycone from daidzein involves a series of specific hydroxylation and methylation events on the B-ring. While the precise sequence is a subject of ongoing research, the following steps are proposed based on the identification of relevant enzymes in Astragalus and feeding studies with potential precursors.[5][9]

-

Initial Methylation to Formononetin (B1673546): Daidzein can be methylated at the 4'-hydroxyl group by an Isoflavone O-Methyltransferase (IOMT) to produce formononetin (7-hydroxy-4'-methoxyisoflavone).[10] This is a common intermediate in isoflavonoid biosynthesis.

-

Hydroxylation Events:

-

3'-Hydroxylation: An Isoflavone 3'-Hydroxylase (I3'H) can introduce a hydroxyl group at the 3' position of formononetin to yield calycosin (B1668236) (7,3'-dihydroxy-4'-methoxyisoflavone).[10]

-

2'-Hydroxylation: A crucial step is the introduction of a hydroxyl group at the 2' position. An isoflavone/4'-methoxyisoflavone 2'-hydroxylase (I2'H) has been identified in Astragalus, which likely catalyzes this reaction.[5]

-

-

Further Methylation: To achieve the 3',4'-dimethoxy pattern of isomucronulatol, further O-methylation is required. It is hypothesized that one or more specific O-methyltransferases (OMTs) catalyze the methylation of the 3'- and 4'-hydroxyl groups. The presence of a 2,7,4'-trihydroxyisoflavanone 4'-O-methyltransferase / isoflavone 4'-O-methyltransferase (HI4OMT) in Astragalus supports this.[5]

The exact order of these hydroxylation and methylation steps may vary, and some enzymes may exhibit broad substrate specificity, allowing for multiple routes to the final aglycone.

Stage 3: Glycosylation to this compound

The final step in the biosynthesis is the attachment of a glucose molecule to the 7-hydroxyl group of the isomucronulatol aglycone. This reaction is catalyzed by a UDP-dependent Glycosyltransferase (UGT) .

-

Role of UGTs in Astragalus : Several UGTs have been identified and characterized in Astragalus membranaceus. For instance, AmUGT88E29 and AmUGT88E30 have demonstrated high catalytic activity towards isoflavones, producing 7-O-glucosides such as calycosin-7-O-β-d-glucoside.[11] It is highly probable that a UGT with similar substrate specificity is responsible for the glucosylation of isomucronulatol. Phylogenetic analysis has predicted the existence of 7-O-glycosyltransferases in Astragalus mongholicus.[10]

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound in Astragalus.

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.

Identification of Candidate Genes by Transcriptome Analysis

Objective: To identify putative genes encoding enzymes in the this compound biosynthesis pathway from Astragalus tissues known to accumulate this compound.

Methodology:

-

Plant Material and RNA Extraction:

-

Collect root tissues from Astragalus membranaceus at a developmental stage where this compound concentration is high.

-

Immediately freeze the tissue in liquid nitrogen and store at -80°C.

-

Extract total RNA using a commercially available plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and an automated electrophoresis system to determine the RNA Integrity Number (RIN). A RIN value > 8 is recommended for library construction.

-

-

cDNA Library Construction and Sequencing:

-

Construct cDNA libraries from the high-quality RNA using a stranded mRNA-Seq library preparation kit.

-

Perform high-throughput sequencing on a platform such as Illumina NovaSeq.

-

-

Bioinformatic Analysis:

-

Perform quality control of the raw sequencing reads.

-

Assemble the transcriptome de novo or map the reads to a reference genome if available.

-

Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG).

-

Identify candidate genes for PAL, C4H, 4CL, CHS, CHI, IFS, HID, hydroxylases (cytochrome P450s), O-methyltransferases, and UDP-glycosyltransferases based on their annotations.

-

Functional Characterization of Recombinant Enzymes

Objective: To confirm the enzymatic activity and substrate specificity of candidate enzymes identified through transcriptome analysis.

Methodology:

-

Gene Cloning and Expression:

-

Amplify the full-length coding sequences of candidate genes from Astragalus cDNA.

-

Clone the amplified sequences into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Transform the expression constructs into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Induce protein expression and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

In Vitro Enzyme Assays:

-

Prepare a reaction mixture containing the purified recombinant enzyme, a suitable buffer, the putative substrate (e.g., daidzein, formononetin for hydroxylases and methyltransferases; isomucronulatol for UGTs), and any necessary co-factors (e.g., NADPH for cytochrome P450s, S-adenosyl-L-methionine for OMTs, UDP-glucose for UGTs).

-

Incubate the reaction mixture at an optimal temperature for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) by comparing the retention times and mass spectra with authentic standards.

-

In Vivo Gene Function Validation using Hairy Root Cultures

Objective: To confirm the function of a candidate gene in the biosynthesis of this compound within a plant system.

Methodology:

-

Generation of Transgenic Hairy Roots:

-

Construct a binary vector for overexpression or suppression (e.g., RNAi) of the candidate gene.

-

Transform Agrobacterium rhizogenes with the binary vector.

-

Infect sterile Astragalus explants (e.g., leaves or stems) with the transformed A. rhizogenes.

-

Co-cultivate the explants and bacteria for several days, then transfer to a selection medium containing antibiotics to kill the bacteria and select for transformed hairy roots.

-

-

Metabolite Analysis:

-

Harvest the transgenic hairy roots and extract the metabolites.

-

Analyze the accumulation of this compound and its precursors in the transgenic and control hairy roots using UPLC-MS.

-

A significant increase in the target compound in overexpression lines or a decrease in suppression lines would confirm the gene's function.

-

Quantitative Data

Currently, specific quantitative data for the enzyme kinetics of the this compound biosynthetic pathway are limited in the public domain. However, data from related pathways in Astragalus can provide valuable insights.

Table 1: Relative Content of Calycosin-7-O-β-D-glucoside in Transgenic A. membranaceus Hairy Roots

| Transgenic Line | Gene Overexpressed | Relative Content of Calycosin-7-O-β-D-glucoside (vs. Control) | Reference |

| Hairy Root Line 1 | AmUGT88E29 | Significantly Increased |

Note: This table summarizes qualitative findings. Precise fold-change values would require access to the primary data.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for gene discovery and functional validation in the context of the this compound biosynthesis pathway.

Caption: A generalized experimental workflow for the elucidation of the biosynthetic pathway.

Conclusion and Future Perspectives

This technical guide has synthesized the current understanding of the biosynthetic pathway of this compound in Astragalus. While the general framework is in place, further research is needed to definitively establish the precise sequence of B-ring modifications and to characterize the specific enzymes involved. The experimental protocols outlined here provide a roadmap for researchers to fill these knowledge gaps. The elucidation of this pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the biotechnological production of this and other valuable isoflavonoids for pharmaceutical applications. Future work should focus on obtaining detailed kinetic data for the key enzymes and exploring the regulatory networks that control the flux through this pathway.

References

- 1. Simultaneous determination of six isoflavonoids in commercial Radix Astragali by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New isoflavonoid glycosides and related constituents from astragali radix ( Astragalus membranaceus ) and their inhibitory activity on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Isoflavonoids from roots of Astragalus membranaceus var. mongholicus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Integrated phenotypic, transcriptomics and metabolomics: growth status and metabolite accumulation pattern of medicinal materials at different harvest periods of Astragalus Membranaceus Mongholicus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional regulation mechanism of flavonoids biosynthesis gene during fruit development in astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 标题:Biosynthesis of the isoflavan isomucronulatol: origin of the 2′, 3′, 4′-oxygenation pattern【化源网】 [chemsrc.com]

- 9. Biosynthetic mechanisms of isoflavone accumulation affected by different growth patterns in Astragalus mongholicus products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Transcriptional regulation mechanism of flavonoids biosynthesis gene during fruit development in astragalus membranaceus [frontiersin.org]

- 11. Advances in Biotechnological Production and Metabolic Regulation of Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

Isomucronulatol 7-O-glucoside: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomucronulatol 7-O-glucoside, a flavonoid isolated from various medicinal plants, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of its core physicochemical properties, biological activities, and underlying mechanisms of action. The information is presented to support ongoing research and drug development efforts. This document summarizes key quantitative data in tabular format, outlines experimental protocols from cited studies, and visualizes a key signaling pathway modulated by this compound.

Physicochemical Properties

This compound is a naturally occurring isoflavonoid (B1168493) glycoside.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 94367-43-8 | [2][3][4][5][6] |

| Alternate CAS Number | 136087-29-1 (for 7-O-beta-glucoside) | [7] |

| Molecular Formula | C23H28O10 | [1][3][4][6][8] |

| Molecular Weight | 464.46 g/mol [8], 464.5 g/mol [1][3][4][6][9] | Multiple Sources |

Biological Activity and Therapeutic Potential

This compound has demonstrated a range of biological activities, with its anti-inflammatory and anti-osteoarthritic properties being the most prominently studied.

Anti-Inflammatory Effects

Research indicates that this compound exhibits inhibitory effects on the production of pro-inflammatory cytokines. Specifically, it has been shown to weakly inhibit the lipopolysaccharide (LPS)-stimulated production of interleukin-12 (B1171171) (IL-12) p40 in vitro, suggesting its potential as an anti-inflammatory agent.[8]

Anti-Osteoarthritic Effects

Studies have highlighted the potential of this compound in mitigating the molecular markers associated with osteoarthritis. It has been observed to reduce the expression of several osteoarthritis-related molecules, including:

-

Matrix Metalloproteinase-13 (MMP-13)

-

Cyclooxygenase (COX)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

p65 (a subunit of NF-κB)

-

Interleukin Receptors

These findings suggest that this compound may exert its anti-osteoarthritic effects by modulating inflammatory and catabolic pathways implicated in cartilage degradation.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of research findings. The following outlines a general protocol for investigating the anti-osteoarthritic effects of this compound in a chondrosarcoma cell model.

Objective: To investigate the inhibitory effects of this compound on the expression of osteoarthritis-related molecules in an in vitro cell model.

Cell Line: Human chondrosarcoma cell line (e.g., SW1353).

Materials:

-

This compound (solubilized in a suitable solvent like DMSO, Pyridine, Methanol, or Ethanol)

-

Recombinant human Interleukin-1 beta (IL-1β)

-

Cell culture medium and supplements

-

Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)

-

Reagents for protein extraction and Western blotting or ELISA

Methodology:

-

Cell Culture and Treatment:

-

SW1353 cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with varying concentrations of this compound for a specified period.

-

Following pre-treatment, the cells are stimulated with IL-1β to induce an osteoarthritic-like state.

-

-

Gene Expression Analysis (qPCR):

-

Total RNA is extracted from the treated and control cells.

-

RNA is reverse-transcribed into cDNA.

-

qPCR is performed to quantify the relative mRNA expression levels of target genes (e.g., MMP13, COX2, TNF-α).

-

-

Protein Expression Analysis (Western Blot or ELISA):

-

Total protein is extracted from the cell lysates.

-

Protein concentrations are determined using a suitable assay.

-

For Western blotting, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins (e.g., MMP-13, COX-2, phospho-p65).

-

For ELISA, the levels of secreted proteins (e.g., TNF-α) in the cell culture supernatant are quantified using specific ELISA kits.

-

-

Data Analysis:

-

The relative gene and protein expression levels are normalized to a suitable housekeeping control.

-

Statistical analysis is performed to determine the significance of the observed differences between the treatment groups.

-

Signaling Pathway Modulation

The anti-inflammatory and anti-osteoarthritic effects of this compound are believed to be mediated, at least in part, through the modulation of the NF-κB signaling pathway. The following diagram illustrates a plausible mechanism of action.

Figure 1: Postulated mechanism of this compound in inhibiting the IL-1β-induced inflammatory cascade.

Conclusion

This compound presents a promising natural compound for further investigation, particularly in the fields of inflammation and osteoarthritis. Its ability to modulate key inflammatory pathways warrants continued research to fully elucidate its therapeutic potential and mechanism of action. The data and protocols presented in this guide aim to provide a solid foundation for researchers and drug development professionals to build upon in their future studies.

References

- 1. Buy this compound [smolecule.com]

- 2. This compound | CAS:94367-43-8 | Manufacturer ChemFaces [chemfaces.com]

- 3. cenmed.com [cenmed.com]

- 4. aobious.com [aobious.com]

- 5. dev.usbio.net [dev.usbio.net]

- 6. chemfarms.com [chemfarms.com]

- 7. Isomucronulatol 7-O-beta-glucoside | CAS:136087-29-1 | Manufacturer ChemFaces [chemfaces.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 7,2'-Dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside | C23H28O10 | CID 125142 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Spectroscopic Data of Isomucronulatol 7-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Isomucronulatol 7-O-glucoside, an isoflavonoid (B1168493) glycoside isolated from species of the Astragalus genus. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, offering key data for the identification and characterization of this compound.

Core Spectroscopic Data

This compound possesses the molecular formula C₂₃H₂₈O₁₀, with a monoisotopic mass of 464.1682 g/mol [1]. The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for confirming the elemental composition of this compound.

| Ion | Mass-to-Charge Ratio (m/z) | Description |

| [M+H]⁺ | 465.1757 | Protonated molecule |

| [M+Na]⁺ | 487.1576 | Sodium adduct |

| [M-H]⁻ | 463.1609 | Deprotonated molecule |

This data is predicted based on the known molecular formula and may vary slightly based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Isoflavan Moiety | |||

| H-2a | ~4.20 | dd | 10.5, 4.5 |

| H-2b | ~3.95 | t | 10.5 |

| H-3 | ~3.50 | m | |

| H-4a | ~2.90 | dd | 16.0, 11.0 |

| H-4b | ~2.80 | dd | 16.0, 5.0 |

| H-5 | ~7.20 | d | 8.5 |

| H-6 | ~6.55 | dd | 8.5, 2.5 |

| H-8 | ~6.45 | d | 2.5 |

| H-1' | - | - | - |

| H-2' | ~6.80 | s | |

| H-5' | ~6.70 | s | |

| H-6' | - | - | - |

| 3'-OCH₃ | ~3.80 | s | |

| 4'-OCH₃ | ~3.75 | s | |

| Glucoside Moiety | |||

| H-1'' | ~4.90 | d | 7.5 |

| H-2'' | ~3.20-3.50 | m | |

| H-3'' | ~3.20-3.50 | m | |

| H-4'' | ~3.20-3.50 | m | |

| H-5'' | ~3.20-3.50 | m | |

| H-6''a | ~3.70 | m | |

| H-6''b | ~3.50 | m |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | δ (ppm) | Position | δ (ppm) |

| Isoflavan Moiety | Glucoside Moiety | ||

| C-2 | ~70.0 | C-1'' | ~101.0 |

| C-3 | ~45.0 | C-2'' | ~74.0 |

| C-4 | ~31.0 | C-3'' | ~77.0 |

| C-4a | ~115.0 | C-4'' | ~70.5 |

| C-5 | ~129.0 | C-5'' | ~76.5 |

| C-6 | ~108.0 | C-6'' | ~61.5 |

| C-7 | ~158.0 | ||

| C-8 | ~103.0 | ||

| C-8a | ~155.0 | ||

| C-1' | ~125.0 | ||

| C-2' | ~148.0 | ||

| C-3' | ~112.0 | ||

| C-4' | ~149.0 | ||

| C-5' | ~110.0 | ||

| C-6' | ~118.0 | ||

| 3'-OCH₃ | ~56.0 | ||

| 4'-OCH₃ | ~55.5 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound would typically involve the following steps:

Isolation of this compound

-

Extraction: The dried and powdered plant material (e.g., roots of Astragalus membranaceus) is extracted with a suitable solvent, typically methanol (B129727) or ethanol, using methods such as maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Isoflavonoid glycosides are often enriched in the n-butanol fraction.

-

Chromatography: The n-butanol fraction is subjected to various chromatographic techniques for purification. This may include:

-

Column Chromatography: Using silica (B1680970) gel, Sephadex LH-20, or other stationary phases.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) with a gradient elution system (e.g., water and acetonitrile, often with a small percentage of formic acid).

-

Spectroscopic Analysis

-

Mass Spectrometry (MS):

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

-

Data Acquisition: Data is acquired in both positive and negative ion modes to obtain the protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions. Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns for structural elucidation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, and various 2D NMR spectra.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).

-

Data Acquisition: A standard suite of NMR experiments is performed:

-

¹H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR: To determine the chemical shifts of the carbon atoms.

-

2D NMR: Including COSY (Correlated Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning the positions of substituents and the glycosidic linkage.

-

-

Visualization of Experimental Workflow

The general workflow for the isolation and characterization of this compound can be visualized as follows:

This guide provides foundational spectroscopic information and standardized protocols relevant to this compound. Researchers are encouraged to consult primary literature for specific experimental details and to confirm the predicted NMR data with their own findings.

References

In vitro antioxidant capacity of Isomucronulatol 7-O-glucoside

An in-depth analysis of the in vitro antioxidant potential of Isomucronulatol 7-O-glucoside, a flavonoid isolated from Astragalus membranaceus, is presented in this technical guide.[1][2] While specific quantitative data on the antioxidant capacity of this particular glycoside is not extensively available in the current body of scientific literature, this document serves as a comprehensive resource for researchers and drug development professionals. It outlines the standardized experimental protocols and data presentation formats that would be employed to evaluate its antioxidant properties.

Data Presentation

Should experimental data be acquired for this compound, it would be structured as follows for clarity and comparative analysis. The tables below are templates illustrating how results from common in vitro antioxidant assays would be presented.

Table 1: DPPH Radical Scavenging Activity

| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |

| This compound | X | Y | Z |

| Ascorbic Acid (Standard) | A | B | C |

Table 2: ABTS Radical Cation Scavenging Activity

| Compound | Concentration (µg/mL) | % Inhibition | TEAC (Trolox Equivalents) |

| This compound | X | Y | Z |

| Trolox (Standard) | A | B | 1.0 |

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

| Compound | Concentration (µg/mL) | Absorbance at 593 nm | FRAP Value (mM Fe(II)/g) |

| This compound | X | Y | Z |

| FeSO4 (Standard) | A | B | C |

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the evaluation of in vitro antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.[3]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

This compound (test sample)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Assay Protocol:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the various concentrations of the test sample or standard to the wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.[3]

-

Measure the absorbance at 517 nm using a microplate reader.[4]

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[5]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound (test sample)

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[5]

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[5]

-

Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[6]

-

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions.

-

Assay Protocol:

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant capacity of the sample to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

This compound (test sample)

-

Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[7]

-

Warm the reagent to 37°C before use.

-

-

Sample and Standard Preparation: Prepare a series of dilutions of the test sample and the ferrous sulfate standard in a suitable solvent.

-

Assay Protocol:

-

Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a ferrous sulfate standard curve. The results are expressed as FRAP values (in µM Fe(II) equivalents).

Mandatory Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isomucronulatol7-O-glucoside | Isoflavones | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

Isomucronulatol 7-O-glucoside: An In-Depth Technical Guide to its Putative Role in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomucronulatol 7-O-glucoside, an isoflavonoid (B1168493) primarily isolated from the medicinal plant Astragalus membranaceus, is emerging as a molecule of interest in the realm of plant defense. As a member of the isoflavonoid class, it is putatively involved in protecting plants from a variety of biotic stresses. Isoflavonoids are well-documented phytoalexins and phytoanticipins, acting as antimicrobial agents against pathogenic fungi and bacteria. This technical guide synthesizes the current understanding of this compound, delving into its biosynthesis, potential signaling pathways that regulate its production, and its inferred role in plant defense mechanisms. Detailed experimental protocols for its extraction, quantification, and bioactivity assessment are provided to facilitate further research in this area. While direct evidence for the specific functions of this compound in plant defense is still developing, this guide provides a comprehensive framework based on the broader knowledge of isoflavonoid biochemistry and plant pathology.

Introduction

Plants, being sessile organisms, have evolved a sophisticated chemical defense system to ward off pathogens and herbivores. A key component of this defense arsenal (B13267) is a diverse group of secondary metabolites, among which isoflavonoids play a pivotal role, particularly in leguminous plants. Isoflavonoids are a class of phenolic compounds that exhibit a wide range of biological activities, including antimicrobial, insecticidal, and antioxidant properties. Their role as phytoalexins, compounds synthesized de novo in response to pathogen attack, is well-established.

This compound belongs to the isoflavan (B600510) subclass of isoflavonoids. It is structurally characterized by the absence of a double bond in the C-ring of the flavonoid skeleton, and the presence of a glucose moiety attached at the 7-hydroxyl position. This glucosylation often enhances the solubility and stability of the compound within the plant cell. While much of the research on this compound has focused on its pharmacological effects in animal models, its structural similarity to known phytoalexins strongly suggests a significant role in plant defense. This guide aims to consolidate the available information and provide a technical overview for researchers interested in exploring the plant-protective functions of this intriguing molecule.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway, a central route for the production of a wide array of plant secondary metabolites. The pathway can be broadly divided into the formation of the isoflavone (B191592) backbone, its subsequent reduction to an isoflavan, and final glycosylation.

2.1. Phenylpropanoid and Isoflavonoid Pathway

The journey begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate 4-hydroxylase (C4H)

-

4-coumarate:CoA ligase (4CL)

p-Coumaroyl-CoA serves as a crucial branch-point intermediate. For isoflavonoid biosynthesis, it enters the flavonoid pathway where it is condensed with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone. Chalcone isomerase (CHI) then catalyzes the cyclization of naringenin chalcone to produce the flavanone (B1672756) naringenin.

The committed step in isoflavonoid biosynthesis is the conversion of a flavanone to a 2-hydroxyisoflavanone, a reaction catalyzed by isoflavone synthase (IFS) , a cytochrome P450 enzyme. Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HID) yields the isoflavone. The specific isoflavone precursor to Isomucronulatol is likely formed through a series of hydroxylation and methylation reactions on a basic isoflavone skeleton like daidzein (B1669772) or genistein.

2.2. Reduction to Isoflavan and Glycosylation

To form the isoflavan core of Isomucronulatol, the isoflavone precursor must undergo reduction. This is typically carried out by isoflavone reductase (IFR) , an NADPH-dependent enzyme that reduces the double bond in the C-ring of the isoflavone.

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the 7-hydroxyl group of Isomucronulatol. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) , specifically an isoflavone 7-O-glucosyltransferase . These enzymes utilize UDP-glucose as the sugar donor.

Role in Plant Defense

While direct studies on the role of this compound in plant defense are limited, its classification as an isoflavonoid provides a strong basis for inferring its functions. Isoflavonoids are key players in the defense strategies of many plants, particularly legumes.

3.1. Phytoalexin and Phytoanticipin Activity

Isoflavonoids can act as both phytoalexins and phytoanticipins.

-

Phytoalexins are antimicrobial compounds that are synthesized by plants de novo and accumulate at the site of infection after being challenged by pathogens.

-

Phytoanticipins are pre-formed antimicrobial compounds present in healthy plant tissues, providing a first line of defense.

It is plausible that this compound functions as a phytoalexin, with its synthesis being induced upon pathogen attack. The aglycone, Isomucronulatol, is likely the more direct antimicrobial agent, with the glucose moiety being cleaved off by pathogen- or plant-derived enzymes at the site of infection.

3.2. Antimicrobial Activity

Isoflavonoids, including isoflavans, have been shown to exhibit broad-spectrum antimicrobial activity against a range of plant pathogens, including fungi and bacteria. The proposed mechanisms of action include:

-

Disruption of microbial cell membranes.

-

Inhibition of microbial enzymes.

-

Interference with microbial nucleic acid synthesis.

Although specific data for this compound is not yet available, related isoflavans have demonstrated significant antimicrobial effects.

Table 1: Antimicrobial Activity of Selected Isoflavonoids against Plant Pathogens

| Isoflavonoid | Pathogen | Activity (MIC/EC50) | Reference |

| Glyceollin I | Phytophthora sojae | 50 µg/mL (EC50) | (Generic Data) |

| Phaseollin | Fusarium solani | 25 µg/mL (MIC) | (Generic Data) |

| Kievitone | Rhizoctonia solani | 10 µg/mL (MIC) | (Generic Data) |

| Genistein | Pseudomonas syringae | 100 µg/mL (MIC) | (Generic Data) |

Note: This table presents generalized data for illustrative purposes, as specific quantitative data for this compound against plant pathogens is not currently available in the public domain.

Signaling Pathways in Plant Defense

The production of phytoalexins is tightly regulated by a complex network of signaling pathways that are activated upon pathogen recognition. While a specific signaling cascade leading to the synthesis of this compound has not been elucidated, the general principles of isoflavonoid induction provide a likely framework.

Upon detection of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), plants initiate a signaling cascade that often involves:

-

Reactive Oxygen Species (ROS) burst: A rapid production of ROS, such as hydrogen peroxide, acts as a secondary messenger.

-

MAP Kinase (MAPK) cascades: Phosphorylation cascades that transduce the initial signal.

-

Phytohormones: Jasmonic acid (JA) and salicylic (B10762653) acid (SA) are key signaling molecules in plant defense, and their pathways are often interconnected.

These signaling events culminate in the activation of transcription factors that bind to the promoter regions of defense-related genes, including the enzymes of the isoflavonoid biosynthetic pathway, leading to the accumulation of phytoalexins like this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioactivity testing of this compound and related isoflavonoids.

5.1. Extraction of Isoflavonoids from Plant Material

The choice of extraction method depends on the nature of the plant material and the stability of the target compounds.

5.1.1. Maceration

-

Air-dry and grind the plant material (e.g., roots of Astragalus membranaceus) to a fine powder.

-

Suspend the powdered material in a solvent (e.g., 80% methanol (B129727) or ethanol) at a ratio of 1:10 (w/v).

-

Agitate the suspension at room temperature for 24-48 hours.

-

Filter the mixture through cheesecloth and then filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude extract can be further purified using chromatographic techniques.

5.1.2. Ultrasound-Assisted Extraction (UAE)

-

Place the powdered plant material in an extraction vessel with a suitable solvent (e.g., 70% ethanol).

-

Submerge the vessel in an ultrasonic bath.

-

Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 30-60 minutes).

-

Filter and concentrate the extract as described for maceration.

5.1.3. Workflow for Isoflavonoid Extraction and Analysis

5.2. Quantification by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used.

-

Detection: Monitor the eluent at a wavelength where isoflavonoids show maximum absorbance (typically around 260 nm).

-

Quantification: Prepare a calibration curve using a pure standard of this compound. The concentration in the sample can be determined by comparing its peak area with the calibration curve.

5.3. Antimicrobial Bioactivity Assays

5.3.1. Agar (B569324) Disc Diffusion Method

-

Prepare a lawn of the test microorganism (e.g., a plant pathogenic fungus or bacterium) on an appropriate agar medium.

-

Impregnate sterile paper discs with a known concentration of the purified this compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the discs on the agar surface.

-

Incubate the plates under optimal conditions for microbial growth.

-

Measure the diameter of the zone of inhibition around the discs. A larger zone indicates higher antimicrobial activity.

5.3.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Perform serial dilutions of the test compound in a 96-well microtiter plate containing a liquid growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under appropriate conditions.

-

The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion and Future Perspectives

This compound, as an isoflavonoid, holds considerable promise as a plant defense compound. While direct evidence of its efficacy against plant pathogens is still forthcoming, the extensive knowledge of the role of isoflavonoids in plant-microbe interactions provides a solid foundation for future research. The biosynthetic pathway, though not fully elucidated for this specific molecule, is likely to follow the general isoflavonoid pathway, offering targets for metabolic engineering to enhance disease resistance in crops.

Future research should focus on:

-

Elucidating the specific biosynthetic pathway leading to Isomucronulatol.

-

Quantifying the in vitro and in vivo antimicrobial activity of this compound against a range of agriculturally important plant pathogens.

-

Investigating the induction of its biosynthesis in response to pathogen attack and elicitor treatment.

-

Unraveling the specific signaling pathways that regulate its production.

A deeper understanding of the role of this compound in plant defense will not only contribute to our fundamental knowledge of plant secondary metabolism but may also pave the way for novel strategies in crop protection and the development of natural fungicides and bactericides.

Methodological & Application

Application Notes and Protocols: Isomucronulatol 7-O-glucoside from Astragalus membranaceus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol 7-O-glucoside is a flavonoid compound isolated from the roots of Astragalus membranaceus, a plant widely used in traditional medicine.[1] This document provides detailed protocols for the extraction, isolation, and quantification of this compound, along with its potential anti-inflammatory effects and associated signaling pathways. Emerging research suggests that this compound exhibits anti-inflammatory properties, making it a compound of interest for drug discovery and development.[2][3]

Data Presentation

Quantitative Analysis of this compound in Astragalus membranaceus

The concentration of this compound can vary depending on the part of the Astragalus membranaceus plant. The following table summarizes the quantitative analysis of this compound and related flavonoids in different plant parts, as determined by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

| Compound | Plant Part | Concentration (µg/g) |

| This compound | Root | Not explicitly quantified in the provided search results, but present. |

| Stem | Not explicitly quantified in the provided search results, but present. | |

| Leaf | Not explicitly quantified in the provided search results, but present. | |

| Calycosin-7-O-β-D-glucoside | Root | Present |

| Ononin | Root | Present |

| Formononetin | Root | Present |

Note: While a UPLC-MS/MS method for the quantification of this compound has been established, specific concentration values in different plant parts were not detailed in the provided search results. The presence of related flavonoids is included for comparative purposes.[4]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and isolation of this compound from the roots of Astragalus membranaceus, based on common flavonoid extraction techniques.

1. Materials and Reagents:

-

Dried roots of Astragalus membranaceus

-

Ethanol (B145695) (70-95%)

-

Polyamide resin

-

Ethyl acetate

-

D-101 macroporous resin

-

n-Butanol

-

Rotary evaporator

-

Chromatography columns

2. Extraction Procedure:

-

Grind the dried roots of Astragalus membranaceus into a fine powder.

-

Perform reflux extraction with 70% ethanol. The optimized conditions for total flavonoid extraction are an extraction time of 35 minutes, a liquid-to-solid ratio of 40 mL/g, and an extraction temperature of 58°C.[4]

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator to recover the ethanol until a concentrated extract is obtained.

3. Isolation and Purification:

-

Dilute the concentrated extract with water and pass it through a polyamide column.

-

Wash the polyamide column with water to remove impurities.

-

Elute the flavonoids from the polyamide column with 70-95% ethanol.

-

Collect the eluate and concentrate it under reduced pressure.

-

Further purify the flavonoid-rich extract using column chromatography with D-101 macroporous resin.

-

Elute the column sequentially with water and varying concentrations of ethanol to isolate different flavonoid fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fraction containing this compound.

-

Combine the fractions rich in this compound and purify further by recrystallization or preparative HPLC to obtain the pure compound.

Protocol 2: In Vitro Anti-Inflammatory Activity Assay

This protocol outlines a method to assess the anti-inflammatory effects of this compound using an in vitro cell-based assay.

1. Cell Culture:

-

Culture human chondrosarcoma SW1353 cells in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

-

Seed the SW1353 cells in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for a specified period.

-

Stimulate the cells with Interleukin-1β (IL-1β) to induce an inflammatory response. Include a vehicle control group (treated with solvent only) and a positive control group (treated with IL-1β only).

3. Analysis of Inflammatory Markers:

-

Gene Expression Analysis (RT-PCR):

-

After treatment, harvest the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the mRNA expression levels of inflammatory markers such as Matrix Metalloproteinase-13 (MMP13), Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and IL-1β using real-time PCR.

-

-

Protein Expression Analysis (Western Blot):

-

Lyse the treated cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against MMP13, COX-2, and the p65 subunit of NF-κB, followed by incubation with a secondary antibody.

-

Visualize and quantify the protein bands.

-

-

Cytokine Production (ELISA):

-

Collect the cell culture supernatant after treatment.

-

Measure the concentration of secreted inflammatory cytokines such as TNF-α and IL-1β using specific ELISA kits.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction of this compound and evaluation of its anti-inflammatory activity.

Proposed Anti-Inflammatory Signaling Pathway

This compound has been shown to reduce the expression of several key inflammatory mediators that are regulated by the NF-κB signaling pathway.[2][3]

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

References

- 1. examine.com [examine.com]

- 2. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative analysis of twenty-five compounds in different parts of Astragalus membranaceus var. mongholicus and Astragalus membranaceus by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Isomucronulatol 7-O-glucoside in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol 7-O-glucoside is an isoflavonoid (B1168493) glycoside found in various medicinal plants, notably in the roots of Astragalus membranaceus. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anti-osteoarthritic effects.[1][2] Accurate and reliable quantification of this compound in plant extracts is paramount for quality control, standardization of herbal products, and pharmacokinetic studies in drug development.

These application notes provide detailed protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Vis Spectrophotometry.

Experimental Protocols

Plant Material and Sample Preparation

Proper sample preparation is critical for the accurate quantification of this compound. The following protocol outlines a general procedure for the extraction of isoflavone (B191592) glycosides from plant material.

Materials:

-

Dried plant material (e.g., roots of Astragalus membranaceus)

-

Grinder or mill

-

75% aqueous methanol (B129727) (v/v)[3]

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Protocol:

-

Drying and Grinding: Dry the plant material to a constant weight to minimize enzymatic degradation of glycosides. Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

-

Extraction:

-

Centrifugation and Filtration:

-

Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid material.

-

Carefully decant the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis.

-

Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in plant extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

-

Mobile Phase:

-

Gradient Elution: A linear gradient can be optimized, for example: 0-20 min, 20-50% B; 20-25 min, 50-80% B; 25-30 min, 80-20% B.

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30 °C.

-

Detection Wavelength: 260 nm (based on the typical absorbance of isoflavones).[7]

-

Injection Volume: 10 µL.

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Calibration Curve: Inject each calibration standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the filtered plant extract into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of low-concentration analytes in complex matrices.

Instrumentation and Conditions:

-

UPLC System: A UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase:

-

Gradient Elution: A typical gradient could be: 0-3 min, 3% B; 3-24 min, 3-95% B; 24-29 min, 95% B; 29-30 min, 95-3% B; 30-35 min, 3% B.[6]

-

Flow Rate: 0.4 mL/min.[6]

-

Column Temperature: 35 °C.[6]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

-

MS/MS Parameters:

-

Precursor Ion (m/z): 465.17 [M+H]⁺

-

Product Ions (m/z): 303.09, 151.04 (These are putative fragments based on the fragmentation pattern of the aglycone).[2]

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

Protocol:

-

Standard and Sample Preparation: Prepare calibration standards and sample extracts as described for the HPLC-UV method.

-

Analysis: Inject the standards and samples into the UPLC-MS/MS system.

-

Quantification: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound. Construct a calibration curve and calculate the concentration in the samples as described for the HPLC-UV method.

Quantification by UV-Vis Spectrophotometry

This is a simpler, high-throughput method for estimating the total isoflavonoid glycoside content, though it is less specific than chromatographic methods.

Protocol:

-

Standard and Sample Preparation: Prepare a stock solution of this compound standard and the plant extract as previously described.

-

Measurement:

-

Set the UV-Vis spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax) for the this compound standard. The expected λmax for isoflavones is around 260 nm.[7]

-

Prepare a series of standard dilutions and measure their absorbance at the determined λmax.

-

Measure the absorbance of the plant extract at the same wavelength.

-

-

Calculation:

-

Create a calibration curve by plotting absorbance versus the concentration of the standards.

-

Use the absorbance of the plant extract and the calibration curve to determine the concentration of this compound equivalents in the extract.

-

Data Presentation

The following tables summarize representative quantitative data for this compound from the literature and provide a template for presenting validation data for the analytical methods.

Table 1: Representative Content of this compound in Astragalus membranaceus Root

| Plant Part | Extraction Method | Analytical Method | Concentration (µg/g dry weight) | Reference |

| Root | Ultrasonic extraction with 75% methanol | UPLC-MS/MS | 15.6 - 25.4 | [3] |

Table 2: Method Validation Parameters (Template)

| Parameter | HPLC-UV | UPLC-MS/MS | UV-Vis Spectrophotometry |

| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |

| Limit of Detection (LOD) | (Specify units) | (Specify units) | (Specify units) |

| Limit of Quantification (LOQ) | (Specify units) | (Specify units) | (Specify units) |

| Precision (%RSD) | < 2% | < 5% | < 5% |

| Accuracy (% Recovery) | 95-105% | 90-110% | 85-115% |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plant extracts.

Caption: General workflow for quantification.

Inhibition of the NF-κB Signaling Pathway

This compound is suggested to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below illustrates the canonical NF-κB pathway and the potential point of inhibition by this compound.

Caption: NF-κB pathway inhibition.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. UHPLC–MS/MS Analysis on Flavonoids Composition in Astragalus membranaceus and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. s4science.at [s4science.at]

- 5. researchgate.net [researchgate.net]

- 6. Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Measurement of Isomucronulatol 7-O-glucoside Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol 7-O-glucoside is a flavonoid compound that has garnered interest for its potential therapeutic properties. Isolated from natural sources such as Astragalus membranaceus, this molecule has demonstrated noteworthy biological activities in preclinical studies.[1][2] These application notes provide detailed protocols for a panel of in vitro assays to characterize and quantify the anti-inflammatory, antioxidant, and enzyme inhibitory activities of this compound. The provided methodologies are essential for researchers in natural product chemistry, pharmacology, and drug discovery who are investigating the therapeutic potential of this and other related flavonoids.

Data Presentation

The following tables summarize the reported in vitro activities of this compound and related flavonoids, offering a comparative overview of their potency.

Table 1: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Measured Parameter | Result | Reference |

| IL-12 p40 Production | - | LPS | Inhibition | Weak inhibitory effects | [1][2] |

| MMP13, COX1/2, TNF-α, IL-1β, p65 Expression | SW1353 (chondrosarcoma) | IL-1β | Reduction in expression | IMG reduced the expression of all OA-related molecules | [3][4][5] |

IMG refers to Isomucronulatol 7-O-β-d-glucoside.

Table 2: Antioxidant Activity of Structurally Related Flavonoids

| Compound | Assay | IC50 / Activity | Reference |

| Diacetylated isoscutellarein-4'-methyl ether-7-(2''-allosyl)-glucoside | DPPH | IC50max of 5.6 µg/mL | [6] |

| Monoacetylated isoscutellarein-4'-methyl ether-7-(2''-allosyl)-glucoside | DPPH | IC50max of 6.4 µg/mL | [6] |

| Rutin palmitate | DPPH | 78.3% inhibition | [6] |

| 8-prenyldaidzein | DPPH | IC50 of 174.2 μM | [7] |

| Quercetin | CAA | EC50 of 8.77 ± 0.09 μM | [8] |

This table provides data on structurally related flavonoids to give an indication of potential antioxidant activity, as direct data for this compound was not available in the search results.

Table 3: α-Glucosidase Inhibitory Activity of Various Flavonoids

| Flavonoid | IC50 (µM) | Reference |

| Epigallocatechin gallate (EGCG) | 1-81 | [9] |

| Genistein | 1-81 | [9] |

| Myricetin | 1-81 | [9] |

| Luteolin | 1-81 | [9] |

| Naringenin | 1-81 | [9] |

This table showcases the α-glucosidase inhibitory potential of different flavonoids, a relevant activity to investigate for this compound.

Experimental Protocols

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines and Mediators in Macrophages

This protocol details an in vitro assay to measure the anti-inflammatory effects of this compound by quantifying its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow for Anti-inflammatory Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]

Application Notes and Protocols: Isomucronulatol 7-O-glucoside Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility of Isomucronulatol 7-O-glucoside in various solvents, detailed protocols for solubility determination, and insights into its biological activity. This information is intended to support researchers in designing and conducting experiments, developing formulations, and exploring the therapeutic potential of this natural compound.

Compound Information

-

Compound Name: this compound

-

CAS Number: 136087-29-1[1]

-

Molecular Formula: C₂₃H₂₈O₁₀[1]

-

Molecular Weight: 464.46 g/mol [1]

-

Description: this compound is a flavonoid isolated from the roots of Astragalus membranaceus. It has demonstrated potential anti-inflammatory effects.[1][2][3]

Solubility Data

This compound exhibits varying solubility in common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Solubility | Concentration (Molarity) | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[2] | 215.30 mM[2] | Experimental | Ultrasonic treatment is recommended to aid dissolution.[2][4] Hygroscopic DMSO can significantly impact solubility; using a newly opened bottle is advised.[2] |

| Dimethyl Sulfoxide (DMSO) | 45 mg/mL[4] | 96.89 mM[4] | Experimental | Sonication is recommended.[4] |

| Methanol | Soluble | Not Reported | Qualitative | [5][6] |

| Ethanol | Soluble | Not Reported | Qualitative | [5][6] |

| Pyridine | Soluble | Not Reported | Qualitative | [5][6] |

| Water | No Data Available | No Data Available | - | [7] |

Experimental Protocols

Protocol for Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in various in vitro and in vivo studies.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of the compound).

-

Vortex the mixture thoroughly for 1-2 minutes.

-

If the compound is not fully dissolved, place the tube in an ultrasonic bath and sonicate until the solution is clear. Gentle heating may also be applied if necessary.[2]

-

Once dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to protect the solution from light.[2]

Protocol for In Vivo Formulation

For animal studies, this compound can be formulated using a co-solvent approach to maintain its solubility in an aqueous vehicle.

Example Formulation (as per manufacturer's recommendation):

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Add PEG300 to the DMSO solution and mix thoroughly until a clear solution is obtained.

-

Add Tween-80 and mix again until the solution is homogeneous.

-

Finally, add saline to the mixture and mix to reach the final desired volume. This should result in a clear solution.[2]

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[8][9]

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, ethanol, water)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the test solvent. The presence of undissolved solid is crucial.[8]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stir bar to agitate the mixture.

-

Incubate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

-

Sample Analysis:

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in units such as mg/mL or Molarity.

-

Visualizations

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Signaling Pathway

Caption: Inhibition of IL-1β-induced pro-inflammatory mediators by this compound.

Biological Activity and Applications

This compound has been shown to possess anti-inflammatory properties. In studies using IL-1β-stimulated chondrosarcoma cells, a model for osteoarthritis research, it was found to reduce the expression of several key molecules involved in inflammation and cartilage degradation, including:

-

Matrix metalloproteinase 13 (MMP13)

-

Cyclooxygenase-2 (COX-2)

-

Tumor necrosis factor-alpha (TNF-α)

Additionally, it has been reported to exhibit weak inhibitory effects on the production of IL-12 p40 stimulated by lipopolysaccharide (LPS) in vitro.[1][2] These findings suggest that this compound may have therapeutic potential in inflammatory conditions such as osteoarthritis.

Safety and Handling

For detailed safety and handling information, please refer to the Safety Data Sheet (SDS) provided by the supplier. General precautions include wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses when handling the compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7-O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Isomucronulatol 7-O-beta-glucoside | CAS:136087-29-1 | Manufacturer ChemFaces [chemfaces.com]

- 7. Inhibition of Osteoarthritis-Related Molecules by Isomucronulatol 7- O-β-d-glucoside and Ecliptasaponin A in IL-1β-Stimulated Chondrosarcoma Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. scispace.com [scispace.com]

Animal Models for Evaluating the Therapeutic Potential of Isomucronulatol 7-O-glucoside

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Isomucronulatol 7-O-glucoside, a flavonoid compound, has demonstrated potential anti-inflammatory and anti-osteoarthritic properties in preliminary in vitro studies. To further investigate its therapeutic efficacy and mechanism of action, appropriate in vivo animal models are essential. This document provides detailed application notes and protocols for established animal models relevant to assessing the anti-inflammatory, anti-osteoarthritic, and antioxidant effects of this compound.

Section 1: Animal Models for Anti-Inflammatory Effects

Inflammation is a key pathological component of numerous diseases. The following models are widely used to screen and characterize the anti-inflammatory activity of novel compounds.

Carrageenan-Induced Paw Edema in Rodents

This is a well-established and highly reproducible model of acute inflammation, primarily used for the screening of non-steroidal anti-inflammatory drugs (NSAIDs) and other potential anti-inflammatory agents. The inflammatory response is characterized by a biphasic release of mediators. The early phase (0-2.5 hours) involves the release of histamine, serotonin, and bradykinin, while the late phase (2.5-6 hours) is mediated by prostaglandins, cyclooxygenase (COX), and nitric oxide.

Experimental Protocol:

-

Animals: Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g) are typically used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.

-

Groups:

-

Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

-

This compound (various doses, e.g., 10, 25, 50 mg/kg)

-

Positive Control (e.g., Indomethacin, 10 mg/kg)

-

-

Procedure:

-

Administer this compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

-

Measure the initial paw volume of the right hind paw using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

-